Nintedanib-Specific Impurity Identification: Exclusive Regulatory Reference Standard Status
1-Chloro-2-(trimethoxymethyl)benzene is catalogued and supplied as Nintedanib Impurity 71 with validated purity ≥95% by HPLC, supported by COA, MS, and ¹H-NMR documentation suitable for regulatory submission . This impurity designation is exclusive to the ortho-chloro-substituted trimethoxymethylbenzene scaffold; non-chlorinated analogs such as trimethyl orthobenzoate (CAS 707-07-3) bear no validated impurity relationship to nintedanib synthesis and lack the requisite documentation package for pharmaceutical batch release testing .
| Evidence Dimension | Regulatory impurity designation and documentation package |
|---|---|
| Target Compound Data | Nintedanib Impurity 71; purity ≥95% HPLC; COA + MS + ¹H-NMR documentation; 10-100 mg pharmaceutical-grade packaging |
| Comparator Or Baseline | Trimethyl orthobenzoate (CAS 707-07-3): No nintedanib impurity designation; technical-grade 98% purity; 10-250 g laboratory packaging; no regulatory documentation package |
| Quantified Difference | Qualitative: Validated impurity designation present vs. absent; documentation for regulatory submission included vs. not included |
| Conditions | Pharmaceutical reference standard supplier catalog comparison (Sinco/STD vs. Thermo Scientific/Alfa Aesar) |
Why This Matters
Procurement of a non-designated analog invalidates impurity method validation, introduces regulatory compliance risk, and fails to satisfy ICH Q3A/B requirements for process-related impurity identification and quantification.
